molecular formula C15H12FN B8516464 6-Fluoro-1-benzylindole

6-Fluoro-1-benzylindole

Cat. No.: B8516464
M. Wt: 225.26 g/mol
InChI Key: XEBXDNXJEJEQFE-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Chemistry

Indole derivatives are fundamental to medicinal chemistry, exhibiting a vast range of biological activities that make them crucial in the development of therapeutic agents. semanticscholar.org Their versatility allows for their incorporation into numerous pharmacologically active molecules targeting a variety of diseases. semanticscholar.orgderpharmachemica.com The indole framework is considered a "privileged structure" in drug discovery, frequently appearing in both natural and synthetic bioactive compounds. mdpi.comnih.gov The ongoing exploration of indole chemistry continues to provide researchers with a deeper understanding of its complex mechanisms and broad utility in synthesizing biologically active compounds. researchgate.net

Strategic Role of Fluorine in Modulating Chemical Properties of Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds is a key strategy in modern medicinal chemistry. tandfonline.com Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties. numberanalytics.combeilstein-journals.org Incorporating fluorine can enhance metabolic stability, lipophilicity, and bioavailability, often leading to improved drug efficacy and safety. tandfonline.comnumberanalytics.comrsc.org Approximately 20-30% of pharmaceuticals contain fluorine, highlighting the importance of fluorination in drug design. numberanalytics.com The presence of fluorine can influence a molecule's stability, reactivity, and conformational behavior. beilstein-journals.org

N-Substitution in Indole Chemistry: Implications for Molecular Architecture

Modification at the N-1 position of the indole scaffold is a significant area of synthetic chemistry, enabling the creation of diverse derivatives with varied biological activities. researchgate.netsemanticscholar.org This functionalization can significantly alter the chemical and pharmacological properties of indole-based compounds. semanticscholar.org

Influence of Benzyl (B1604629) Group at the N1 Position on Indole Core Chemistry

The introduction of a benzyl group at the N1 position of the indole core can have a notable impact on the molecule's properties. For instance, N-benzyl substituted tryptanthrins have shown higher inhibitory activities for certain enzymes compared to their N-aryl substituted counterparts. acs.org However, in some contexts, such as with certain palladium(II) thiosemicarbazone complexes, N-benzyl substitution has been found to decrease anticancer activity. researchgate.net The synthesis of N-benzyl indole aldehydes has been a subject of study, with the resulting compounds showing potential antioxidant and anti-inflammatory activities. tandfonline.com The benzylation of indoles can be achieved through various synthetic methods, including palladium-catalyzed reactions. acs.org

Overview of Contemporary Research Approaches in Indole Chemistry

Modern research in indole chemistry encompasses a wide range of methodologies, from classical techniques like the Fischer indole synthesis to advanced metal-catalyzed reactions and C-H activation processes. researchgate.netsemanticscholar.orgwikipedia.orgtestbook.combyjus.com The Fischer indole synthesis, discovered in 1883, remains a widely used and effective method for preparing indoles from aryl hydrazines and carbonyl compounds in the presence of an acid catalyst. wikipedia.orgtestbook.combyjus.comtcichemicals.com Palladium-catalyzed reactions have emerged as powerful tools for the functionalization of indoles, allowing for the construction of complex molecular architectures with high efficiency and selectivity. derpharmachemica.combeilstein-journals.orgresearchgate.net These contemporary approaches continue to expand the synthetic chemist's toolbox for creating novel indole derivatives. researchgate.netsemanticscholar.org

Chemical and Physical Properties of 6-Fluoro-1-benzylindole

The properties of this compound are derived from its unique structure, which combines a fluorinated indole core with a benzyl group at the nitrogen atom.

PropertyValue
Molecular Formula C15H12FN
Molecular Weight 225.26 g/mol
Appearance Not explicitly found, but related compounds are often solids. ontosight.aichembk.com
Melting Point Not explicitly found for this specific compound.
Boiling Point Not explicitly found for this specific compound.
Solubility Not explicitly found, but related N-benzylindoles have been studied for aqueous solubility. nih.gov

Synthesis and Reactivity of this compound

The synthesis of this compound can be conceptualized through established methods for N-alkylation of indoles. A common approach involves the reaction of 6-fluoroindole (B127801) with benzyl bromide in the presence of a base. rsc.org

Common Synthetic Routes

A general method for the N-benzylation of indoles involves reacting the indole with benzyl bromide and a base like anhydrous potassium carbonate in a solvent such as dimethylformamide (DMF). rsc.org This procedure is a standard method for creating N-substituted indoles.

Reactivity and Potential Transformations

The reactivity of this compound is influenced by both the fluorinated indole ring and the N-benzyl group. The indole nucleus is generally susceptible to electrophilic substitution, primarily at the C3 position. The presence of the fluorine atom at the C6 position can modulate the electron density of the ring system, potentially influencing the regioselectivity of such reactions. The N-benzyl group can be cleaved under certain conditions, for example, using aluminum chloride, which can be a useful deprotection strategy in multi-step syntheses. jst.go.jp

Spectroscopic Data and Structural Elucidation

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

Spectroscopic TechniqueExpected Features
¹H NMR Signals corresponding to the aromatic protons of the indole and benzyl rings, as well as the methylene (B1212753) protons of the benzyl group. The coupling patterns would be influenced by the fluorine atom.
¹³C NMR Resonances for all carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine atom would exhibit C-F coupling.
¹⁹F NMR A signal corresponding to the fluorine atom at the C6 position.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (225.26 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

1-benzyl-6-fluoroindole

InChI

InChI=1S/C15H12FN/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

XEBXDNXJEJEQFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)F

Origin of Product

United States

Sophisticated Synthetic Methodologies for 6 Fluoro 1 Benzylindole and Analogues

Precursor Synthesis Strategies: Focus on 6-Fluoroindole (B127801) Generation

The generation of the 6-fluoroindole scaffold is a critical first step in the synthesis of the target compound. Contemporary organic synthesis offers several robust methods for constructing this key precursor.

Contemporary Approaches to 6-Fluoroindole Synthesis (e.g., Modified Fischer Indole (B1671886) Syntheses)

The Fischer indole synthesis, a classic and widely used method, remains a cornerstone for the preparation of indole derivatives. wikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of 6-fluoroindole, a modified Fischer indole synthesis is often employed. The general mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a acs.orgacs.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgalfa-chemistry.commdpi.com

Key features of the Fischer Indole Synthesis:

Catalysts : Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly used. wikipedia.orgmdpi.com

Reactants : A substituted phenylhydrazine and a suitable aldehyde or ketone. wikipedia.orgalfa-chemistry.com

Modifications : Modern variations of this method have been developed to improve yields and expand the substrate scope. For instance, palladium-catalyzed cross-coupling of aryl bromides and hydrazones can generate the necessary N-arylhydrazone intermediate. wikipedia.org

Regioselective Functionalization of 6-Fluoroindole (e.g., Iridium-Catalyzed Borylation at C2, C3, C4, C5, and C7 Positions)

Once the 6-fluoroindole core is synthesized, further functionalization can be achieved through regioselective C-H activation. This modern approach allows for the direct introduction of functional groups at specific positions on the indole ring, often with high precision.

Iridium-catalyzed borylation is a powerful tool for the regioselective functionalization of heterocycles. In the context of fluoroquinolines, which share the fused heterocyclic ring system with indoles, iridium catalysis has been shown to direct borylation to the C7 position, guided by the fluorine substituent. nih.govnih.gov This methodology can be adapted for 6-fluoroindole, enabling the introduction of a boronic ester group at various positions (C2, C3, C4, C5, and C7). The resulting boronic esters are versatile intermediates that can be used in a wide range of cross-coupling reactions to introduce diverse substituents.

Challenges in regioselective C-H functionalization of 6,5-fused heterocyclic systems like indole include the inherent higher reactivity of the five-membered ring. nih.gov However, the use of directing groups or specific catalysts can overcome this challenge and achieve functionalization on the six-membered ring. nih.gov

Synthesis of 6-Fluoroindole-3-Carbaldehyde Intermediates

6-Fluoroindole-3-carbaldehyde is a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. chemimpex.comfishersci.com The aldehyde group at the C3 position provides a handle for further chemical modifications.

A common method for the synthesis of 6-fluoroindole-3-carbaldehyde is the Vilsmeier-Haack reaction. organic-chemistry.orgchemistrysteps.com This reaction involves the formylation of an electron-rich aromatic compound, such as 6-fluoroindole, using the Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.comyoutube.com The reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.orgyoutube.com

General Procedure for Vilsmeier-Haack Formylation of 6-Fluoroindole:

The Vilsmeier reagent is prepared by reacting DMF with POCl₃. chemicalbook.com

6-fluoroindole is added to the Vilsmeier reagent. chemicalbook.com

The reaction mixture is stirred, and upon completion, it is hydrolyzed to yield 6-fluoroindole-3-carbaldehyde. chemicalbook.com

This intermediate is a versatile building block for the synthesis of more complex indole derivatives. chemimpex.com

N-Benzylation Techniques for Indole Core Functionalization

The final key step in the synthesis of 6-fluoro-1-benzylindole is the introduction of the benzyl (B1604629) group onto the indole nitrogen. Several methods are available for this N-alkylation reaction.

Base-Catalyzed N-Alkylation with Benzyl Halides (e.g., using K₂CO₃ or NaH in DMF)

A widely employed and classical approach for the N-alkylation of indoles is the reaction with a benzyl halide in the presence of a base. google.com The base deprotonates the indole nitrogen, forming an indolide anion, which then acts as a nucleophile and attacks the benzyl halide in an Sₙ2 reaction.

Commonly used bases and solvents for this transformation include:

Potassium Carbonate (K₂CO₃) : K₂CO₃ is a mild and effective base for the N-alkylation of indoles. researchgate.net The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF).

Sodium Hydride (NaH) : NaH is a strong, non-nucleophilic base that is highly effective for deprotonating the indole nitrogen. researchgate.net The reaction is typically performed in an anhydrous polar aprotic solvent such as DMF. researchgate.netnih.gov It is important to note that the use of NaH in DMF can sometimes lead to side reactions involving the solvent itself. nih.gov

Metal-Free and Catalyst-Free N-Alkylation Protocols

In recent years, there has been a growing interest in developing more environmentally benign and sustainable synthetic methods. This has led to the exploration of metal-free and catalyst-free N-alkylation protocols.

One-Pot Synthetic Sequences for N-Benzylation

A prevalent one-pot strategy involves the Fischer indolisation followed by N-alkylation. For instance, a microwave-promoted, three-component reaction of an aryl hydrazine, a ketone, and a benzyl halide can produce N-benzylindoles in a single pot. This sequence first forms the indole under acidic conditions, which is then N-benzylated in the same vessel by adding a base and a benzylating agent. A notable example is a method utilizing a copper(I) oxide catalyst with potassium phosphate (B84403) in ethanol (B145695), which facilitates the N-arylation and can be adapted for N-benzylation. nih.gov This approach is advantageous due to its operational simplicity and the use of an environmentally benign solvent. nih.gov

Another approach involves the base-catalyzed addition of indoles to a preformed α-iminoketone, followed by an acid-mediated cyclization and oxidation to generate N-1-substituted indoles. nih.gov While this method is described for generating N-1-quinoxaline-indoles, the initial N-1 addition step demonstrates a viable one-pot strategy for functionalizing the indole nitrogen. nih.gov The reaction of indole with benzyl bromide in the presence of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is a classic and high-yielding method for N-benzylation, which can be integrated into a one-pot process following indole synthesis. orgsyn.org

Starting MaterialsReagents & ConditionsProduct TypeTypical YieldReference
Aryl hydrazine, Ketone, Benzyl halide1. Fischer Indolisation (acid) 2. Cu₂O, K₃PO₄, EtOH, Microwave1-BenzylindoleGood nih.gov
Indole, Benzyl bromideKOH, DMSO1-Benzylindole85-97% orgsyn.org
Indole, α-iminoketone1. Base (e.g., Cs₂CO₃) 2. Acid (e.g., TFA)N-1-Substituted IndoleModerate nih.gov

Regioselective Fluorination Strategies for Indole Systems

Introducing a fluorine atom at a specific position on the indole ring is a significant challenge due to the multiple reactive sites. Several strategies have been developed to achieve regioselectivity.

Electrophilic fluorination is a direct method for introducing fluorine onto electron-rich aromatic systems like indole. Selectfluor (F-TEDA-BF₄) is a widely used electrophilic fluorinating agent. The mechanism involves the attack of the electron-rich indole ring on the electrophilic fluorine atom of Selectfluor. The indole C3 position is the most nucleophilic site, resembling an enamine, and is typically the initial site of attack. acs.orgfigshare.com

The reaction proceeds via a proposed single electron transfer (SET) or through a direct electrophilic addition. nih.govnih.gov The attack of the C3-C2 double bond of the indole on Selectfluor generates a fluorinated indoleninium cation intermediate. This intermediate is then quenched by a nucleophile. In the presence of water or alcohols, this can lead to 3-fluoro-2-oxyindoline derivatives. acs.orgfigshare.com Controlling the regioselectivity to target other positions, such as C6, often requires the use of directing groups or starting with a pre-functionalized indole where the more reactive positions are blocked.

Oxidative dearomatization provides an alternative pathway to fluorinated indoles. This metal-free approach can assemble fluorinated indole products from simpler starting materials like anilines. nih.govthieme-connect.de In one such method, N-protected anilines react with a fluorinated building block like hexafluoroacetylacetone (B74370) in the presence of an oxidant such as phenyliodine(III) diacetate (PIDA). nih.govthieme-connect.de

The proposed mechanism involves an oxidative dearomatization of the aniline (B41778) to form an intermediate that then undergoes cyclization and subsequent aromatization to yield the fluorinated indole. thieme-connect.de This strategy often results in indoles with fluorine-containing groups at the C2 and C3 positions. nih.govthieme-connect.de Electrochemical methods have also been developed for the dearomatization of indoles, allowing for the introduction of fluorine-containing groups to generate spirocyclic indolines under oxidant-free conditions. acs.org

Transition metal catalysis offers powerful tools for regioselective C-H functionalization, including fluorination.

Palladium-catalyzed methods often employ a directing group to guide the catalyst to a specific C-H bond. For example, using a bidentate ligand attached to the indole nitrogen, such as 2-(pyridin-2-yl)isopropyl amine, can direct palladium to catalyze the fluorination of unactivated C(sp³)–H bonds on substituents. acs.orgcore.ac.uk More relevant to the indole core, palladium catalysis can achieve C-2 fluorovinylation of indoles using Z-fluorovinyl iodonium (B1229267) salts, which are formed in a preceding silver-catalyzed step. researchgate.netnih.gov This C-H functionalization strategy proceeds with high regioselectivity for the C-2 position and without the need for a directing group. researchgate.netnih.gov

Silver-catalyzed fluorination represents a newer frontier. Silver catalysis can achieve the fluorination of arylstannanes, providing a method for carbon-fluorine bond formation under relatively mild conditions. nih.gov Although this requires pre-functionalization to an organostannane, it demonstrates the capability of silver to mediate this challenging transformation. Silver is also used as a co-catalyst or promoter in some fluorination reactions, for example, in the synthesis of fluorovinyl iodonium salts from alkynes, which are precursors for subsequent palladium-catalyzed reactions. researchgate.netnih.gov

CatalystReagent/SubstrateTarget PositionKey FeaturesReference(s)
Palladium(II)Z-Fluorovinyl iodonium saltsC-2Direct C-H functionalization, High regioselectivity researchgate.netnih.gov
Palladium(II)Selectfluorβ-C(sp³)-H on side chainDirecting-group assisted acs.orgcore.ac.uk
Silver(I)Arylstannanes, Fluoride sourceAryl C-FCross-coupling, Mild conditions nih.gov

The introduction of trifluoromethyl (CF₃) or other fluoroalkyl groups is highly valuable in medicinal chemistry. Various methods have been developed for the fluoroalkylation of indoles.

One common strategy involves a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent derived from fluoroform. organic-chemistry.org This approach constructs the trifluoromethylated indole ring in a single transformation. Copper-catalyzed oxidative trifluoromethylation of pre-formed indoles at the C2 position using sodium triflinate (CF₃SO₂Na, Langlois reagent) is another effective method. researchgate.netmdpi.com

Palladium-catalyzed reactions have also been developed for the synthesis of trifluoromethyl-containing indoles. A substrate-controlled regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides access to structurally diverse trifluoromethyl-containing indoles and indolines. nih.gov Additionally, rhodium(II)-catalyzed transannulation of N-fluoroalkylated 1,2,3-triazoles followed by oxidation provides a route to N-fluoroalkylated indoles. rsc.org

MethodReagent(s)PositionKey FeaturesReference(s)
Domino Cyclization2-Alkynylanilines, CuCF₃C-2Builds the CF₃-indole in one step organic-chemistry.org
Oxidative C-H FunctionalizationIndole, CF₃SO₂Na, Cu(II) catalystC-2Direct trifluoromethylation of the indole core mdpi.com
Palladium-Catalyzed AnnulationAlkenes, Trifluoroacetimidoyl chloridesVariousSubstrate-controlled regioselectivity nih.gov
Rhodium-Catalyzed TransannulationN-Fluoroalkylated 1,2,3-triazolesN-1Synthesis of N-fluoroalkyl indoles rsc.org

Advanced Cyclization Reactions for Indole Ring Formation

The construction of the indole nucleus itself is the cornerstone of synthesizing substituted indoles. Advanced cyclization reactions provide access to complex indole structures from readily available starting materials.

Transition metal-catalyzed cyclizations are particularly versatile. Palladium-catalyzed domino reactions, for example, can be used to construct 3,n-fused tricyclic indole skeletons. nih.gov A common strategy involves a Sonogashira cross-coupling of an o-haloaniline with a terminal alkyne, followed by an intramolecular cyclization to form the 2-substituted indole. mdpi.com This sequence can be performed in a single pot and tolerates a wide range of functional groups. mdpi.com

Metal-free cyclization reactions have also gained prominence. chim.it Electrophilic cyclization of ortho-alkynylanilines using electrophiles like iodine (I₂) or N-iodosuccinimide (NIS) can generate 3-functionalized indoles. chim.it These reactions proceed through the activation of the alkyne by the electrophile, followed by the nucleophilic attack of the aniline nitrogen. chim.it Such methods are valuable for preparing halogenated indoles that can be further functionalized.

A variety of named reactions form the classical basis for indole synthesis, including the Fischer, Bischler, Reissert, and Madelung syntheses. rsc.org Modern advancements often involve transition-metal-catalyzed versions of these or entirely new cyclization strategies using substrates like alkynes and various nitrogen sources, catalyzed by metals such as palladium, copper, iridium, and cobalt. rsc.orgrsc.org

Gold-Catalyzed Cyclization of Alkynylanilines

The transition-metal-catalyzed cyclization of ortho-alkynylanilines represents an efficient and powerful method for constructing the indole nucleus. kyoto-u.ac.jp Among various metal catalysts, gold has emerged as a particularly effective promoter for this transformation due to its strong π-acidic character, which activates the alkyne moiety toward nucleophilic attack. beilstein-journals.org

The reaction mechanism typically involves the coordination of a gold catalyst, such as Au(I) or Au(III) species, to the carbon-carbon triple bond of the 2-alkynylaniline substrate. This activation facilitates an intramolecular 5-endo-dig cyclization, wherein the aniline nitrogen attacks the activated alkyne to form the indole ring. rsc.org Subsequent protonolysis releases the gold catalyst, allowing it to re-enter the catalytic cycle.

Various gold catalysts have been successfully employed, with their activity and selectivity being influenced by the choice of ligands and counter-ions. For instance, catalyst systems like IPrAuCl/AgSbF₆ and JohnPhosAuSbF₆·MeCN have demonstrated high efficacy. kyoto-u.ac.jp The reaction conditions are often mild, proceeding at room temperature and tolerant of a range of functional groups. beilstein-journals.org This methodology can be integrated into one-pot domino sequences, combining the cyclization with subsequent functionalization at the C3 position of the indole, thereby increasing molecular complexity in a single operation. beilstein-journals.orgnih.gov

Table 1: Selected Gold Catalysts and Conditions for Indole Synthesis

Catalyst SystemSolventTemperature (°C)Key Features
Au(III)/Au(I)VariousRoom TempOne-pot cyclization and C3-alkynylation. beilstein-journals.org
IPrAuCl/AgSbF₆2-propanol60High activity for cascade cyclizations. kyoto-u.ac.jp
PPh₃AuCl/AgSbF₆THF60Effective for propargyl group migration. kyoto-u.ac.jp
[Au(PPh₃)]Cl/Ag₂CO₃WaterMWGreen synthesis of indole-1-carboxamides. rsc.org

Theoretical studies have provided deeper insights into the reaction mechanism, confirming that the process initiates with Au(I)-induced cyclization to form a stable indole intermediate, which can then undergo further transformations like substituent migrations. nih.gov

Domino Trifluoromethylation/Cyclization Strategies

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. Domino, or cascade, reactions that simultaneously construct the indole core and install a CF₃ group are highly valuable for their efficiency.

A prominent strategy involves the use of a fluoroform-derived copper-trifluoromethyl reagent (CuCF₃) with readily accessible 2-alkynylanilines. organic-chemistry.orgnih.gov This method facilitates a domino trifluoromethylation/cyclization sequence to produce 2-(trifluoromethyl)indoles with complete regioselectivity. nih.gov The reaction proceeds through a proposed mechanism involving trifluoromethylation of the alkyne, followed by cyclization. organic-chemistry.org

Optimization studies have highlighted the importance of the protecting group on the aniline nitrogen, with N-tosyl and N-mesyl derivatives being crucial for successful cyclization and product formation. organic-chemistry.org The reaction conditions, including additives like tetramethylethylenediamine (TMEDA), significantly influence the reaction's outcome. organic-chemistry.org This one-pot method is tolerant of various functional groups on the aniline ring, including halogens and esters, although electron-donating groups generally lead to higher yields. organic-chemistry.org This approach has been successfully applied to the synthesis of 3-formyl-2-(trifluoromethyl)indoles, which serve as versatile intermediates for preparing trifluoromethylated analogues of bioactive molecules. organic-chemistry.orgnih.gov

Table 2: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

ReagentKey ConditionProduct TypeSignificance
CuCF₃N-tosyl or N-mesyl group2-(Trifluoromethyl)indolesDirect and regioselective CF₃ installation. nih.gov
CuCF₃Aerobic conditions3-Formyl-2-(trifluoromethyl)indolesProvides intermediates for drug analogues. organic-chemistry.org

Another variation of this strategy allows for the synthesis of 3-(trifluoromethyl)indoles by modulating the reaction pathway, showcasing the versatility of domino processes in accessing different regioisomers. rsc.org

Intramolecular Hydroamination Reactions

Intramolecular hydroamination of alkynes is a direct and atom-economical method for the synthesis of nitrogen-containing heterocycles, including indoles. This reaction involves the addition of an N-H bond across a carbon-carbon triple bond.

The reaction can be catalyzed by various metals, including gold, as well as by metal-free catalysts like boranes. rsc.orgnih.gov For example, catalytic amounts of the frustrated Lewis pair B(C₆F₅)₃ have been shown to effectively catalyze the intramolecular hydroamination of 2-alkynyl anilines to yield 2-substituted indoles in good to excellent yields. nih.gov Gold catalysts, such as [Au(PPh₃)]Cl/Ag₂CO₃, are also highly efficient, particularly for the 5-endo-dig cyclization of N'-substituted N-(2-alkynylphenyl)ureas to form indole-1-carboxamides. rsc.org This gold-catalyzed variant can be performed in environmentally benign solvents like water and accelerated by microwave irradiation. rsc.org

The choice of catalyst and substrate structure dictates the regioselectivity of the cyclization. The process is generally tolerant of a wide array of functional groups, making it a versatile tool for the preparation of diversely substituted indoles. rsc.org

Convergent and Divergent Synthetic Approaches for this compound Derivatives

The synthesis of libraries of complex molecules like this compound derivatives for biological screening often employs convergent or divergent strategies to maximize efficiency and structural diversity.

A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then combined in the final stages. rsc.org For a complex indole derivative, this could involve synthesizing a functionalized 6-fluoroindole core and a substituted benzyl halide separately. These two fragments would then be coupled, for instance, via an N-alkylation reaction. This approach is highly efficient as it allows for the optimization of individual reaction steps and the rapid assembly of analogues by simply varying the constituent fragments.

In contrast, a divergent synthesis begins with a common starting material or a core intermediate that is systematically elaborated into a library of structurally related compounds. nih.govnih.gov For this compound derivatives, a divergent approach might start with a common precursor, such as 6-fluoroindole. This core could first be N-benzylated and then subjected to various functionalization reactions at different positions on the indole ring. Alternatively, a key intermediate could serve as a branching point to generate multiple distinct molecular scaffolds. nih.gov This strategy is particularly powerful for exploring the structure-activity relationships of a new compound class by creating a wide range of analogues from a single, readily accessible precursor.

Both strategies offer distinct advantages for the synthesis of this compound analogues. The choice between a convergent and divergent approach depends on the specific synthetic goals, such as the target number of compounds and the desired level of structural diversity.

Advanced Chemical Reactivity and Transformations of 6 Fluoro 1 Benzylindole

Reactivity Profiling of the Indole (B1671886) Core

The indole nucleus is an electron-rich aromatic system, which dictates its characteristic reactivity, primarily with electrophiles. The substituents at the N1 and C6 positions modulate this inherent reactivity.

Indole and its derivatives are known to be highly reactive towards electrophilic aromatic substitution (EAS), with reactivity orders of magnitude greater than that of benzene (B151609). nih.gov This is due to the electron-rich nature of the heterocyclic ring. The substitution pattern is overwhelmingly directed to the C3 position of the pyrrole (B145914) ring. This regioselectivity is governed by the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed during the reaction. Attack at C3 results in a more stable intermediate where the positive charge is delocalized over the nitrogen and the C2 atom, without disrupting the aromaticity of the benzene ring. nih.govic.ac.uk

For 6-Fluoro-1-benzylindole, this C3-selectivity is maintained. The N-benzyl group does not alter the fundamental regioselectivity of the indole core. beilstein-journals.org The fluorine atom at the C6 position, being electron-withdrawing through its inductive effect, deactivates the benzene portion of the molecule towards electrophilic attack. libretexts.org This effect further enhances the relative reactivity of the pyrrole ring, reinforcing the preference for substitution at the C3 position. researchgate.net

Common EAS reactions applicable to the this compound scaffold are summarized in the table below.

Reaction Type Typical Reagents Expected Major Product
BrominationN-Bromosuccinimide (NBS)3-Bromo-6-fluoro-1-benzylindole
NitrationHNO₃/H₂SO₄3-Nitro-6-fluoro-1-benzylindole
Friedel-Crafts AcylationAcyl chloride / Lewis Acid (e.g., AlCl₃)3-Acyl-6-fluoro-1-benzylindole
Mannich ReactionFormaldehyde, Dimethylamine6-Fluoro-1-benzylgramine

This interactive table is based on established indole chemistry principles. nih.govuomustansiriyah.edu.iq

The indole ring system is electron-rich and generally resistant to nucleophilic aromatic substitution (SNAr). In this compound, the fluorine atom is attached to the benzene ring. While fluorine can act as a leaving group in SNAr reactions, it typically requires strong activation from potent electron-withdrawing groups positioned ortho or para to it. In this molecule, there are no such activating groups, making the C-F bond strong and the ring system not sufficiently electron-poor to facilitate nucleophilic attack under standard conditions. Therefore, direct nucleophilic displacement of the C6-fluorine is generally not a favorable reaction pathway.

C3-alkylation is a specific and highly valuable form of electrophilic substitution. Various methods have been developed for the direct C3-alkylation of indoles, which are applicable to substituted derivatives like this compound. These reactions often utilize alcohols or other alkylating agents in the presence of a catalyst. researchgate.netchalmers.se For instance, Lewis acids like BF₃-OEt₂ can promote the alkylation of indoles, including halogenated ones, with maleimides to yield C3-substituted products. nih.gov Transition-metal-catalyzed methods also provide an efficient route for this transformation. chalmers.se

C3-chalcogenylation involves the introduction of a sulfur (sulfenylation) or selenium (selenylation) moiety at the C3 position. This is typically achieved by reacting the indole with an electrophilic chalcogen source. Metal-free methods using reagents like phenyl-iodine(III) diacetate (PIDA) can mediate the reaction between indoles and disulfides or diselenides to form the corresponding 3-chalcogenyl indoles. rsc.org Visible-light-induced, three-component reactions employing elemental sulfur or selenium have also emerged as a mild and efficient strategy for accessing these compounds. rsc.org

Table of C3-Functionalization Reactions

Reaction Reagent Class Catalyst/Mediator Product Type
C3-Alkylation Benzyl (B1604629) Alcohols MnFe₂O₄ Nanoparticles 3-Benzyl-6-fluoro-1-benzylindole
C3-Alkylation Maleimides BF₃-OEt₂ 3-(6-Fluoro-1-benzylindolyl)succinimide
C3-Sulfenylation Diorganyl disulfides PIDA or Visible Light 3-(Alkyl/Arylthio)-6-fluoro-1-benzylindole

This table illustrates potential reactions based on general methodologies for substituted indoles. chalmers.senih.govrsc.orgrsc.org

Role of Fluorine at C6 in Directing Reactivity and Stereoselectivity

The fluorine atom at the C6 position significantly modulates the electronic properties of the indole ring, which in turn influences its reactivity. tandfonline.com

Resonance Effect (+R): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic system via resonance. This effect pushes electron density into the ring, opposing the inductive effect. For halogens, the inductive effect typically outweighs the resonance effect. libretexts.org

Net Electronic Impact: The net result is a deactivation of the benzene ring toward electrophilic attack, which further enhances the inherent regioselectivity for reactions at the C3 position of the more reactive pyrrole ring. chemrxiv.orgnih.gov The modification of electron distribution can also impact the pKa of the molecule and its dipole moment. tandfonline.com

In terms of stereoselectivity, if a chiral center is introduced during a reaction (for example, at the C3 position), the fluorine atom is generally too distant to exert significant direct steric control. Stereoselectivity in such cases would primarily be governed by the catalyst, reagents, or other chiral auxiliaries used in the reaction.

Reactions Involving the N1-Benzyl Moiety and its Potential for Further Functionalization

The N1-benzyl group serves two primary roles: as a protecting group for the indole nitrogen and as a point for further chemical modification.

Protecting Group Cleavage (Debenzylation): The benzyl group is a common protecting group for the N-H functionality of indoles because it is stable under many reaction conditions but can be removed when needed. orgsyn.orgrsc.org The most common method for debenzylation is palladium-catalyzed hydrogenolysis, which involves reacting the compound with hydrogen gas in the presence of a palladium catalyst (e.g., 10% Pd/C). fishersci.co.uknih.gov This reaction is clean, typically affording the deprotected 6-fluoroindole (B127801) and toluene (B28343) as a byproduct. organic-chemistry.org Chemical methods, such as treatment with aluminum chloride in benzene or anisole, can also effectively cleave the N-benzyl bond. jst.go.jp The ease of this cleavage can be affected by substituents on the benzyl ring itself; electron-donating groups can accelerate the process. jst.go.jp

Functionalization: While less common, the benzyl group itself can be functionalized. The benzylic protons (on the CH₂ group) can be a site for C-H activation reactions. Furthermore, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although this is often competitive with substitution on the more electron-rich indole ring.

Common Debenzylation Methods

Method Reagents Conditions
Catalytic Hydrogenolysis H₂, 10% Pd/C 1-3 bar H₂, moderate heat
Lewis Acid Cleavage AlCl₃ Benzene or Anisole solvent

This table summarizes standard deprotection strategies for N-benzyl groups. fishersci.co.ukjst.go.jpepa.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C(sp³)-H Functionalization, Arylation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, and they are highly applicable to complex molecules like this compound. wikipedia.orgmdpi.comnih.gov

C-H Functionalization/Arylation of the Indole Core: Direct C-H arylation of the indole nucleus, typically at the C2 or C3 positions, is a well-established process. mdpi.com The regioselectivity can be controlled by the specific catalytic system (ligands, palladium source) and the presence of directing groups. For instance, N-benzyl-protected indoles can undergo palladium-catalyzed alkenylation selectively at the C3 position. beilstein-journals.org

C(sp³)-H Functionalization of the N-Benzyl Group: More recent advances have focused on the functionalization of typically unreactive C(sp³)-H bonds. The benzylic C-H bonds of the N-benzyl group are susceptible to such activation. Palladium catalysts can facilitate intramolecular C(sp³)-H functionalization, leading to the formation of new cyclic structures. nih.govnih.govresearchgate.net These reactions represent an atom-economical way to build molecular complexity from a simple starting material. mdpi.com This strategy allows for the construction of various fused heterocyclic systems. nih.gov

Examples of Palladium-Catalyzed Reactions

Reaction Type Coupling Partner Typical Position of Functionalization
C3-Alkenylation Alkenes C3 of indole core
C2-Arylation Aryl halides/boronic acids C2 of indole core (often requires directing group)

This table outlines potential palladium-catalyzed transformations for the this compound scaffold. beilstein-journals.orgmdpi.comnih.gov

Exploration of Radical and Ionic Reaction Pathways

The reactivity of this compound can be channeled through either radical or ionic intermediates, leading to a range of functionalized products. The benzyl group at the nitrogen atom and the electron-withdrawing fluorine at the 6-position modulate the electron density of the indole ring, thereby influencing its susceptibility to different reaction pathways.

Radical Reactions:

The indole nucleus is known to react with free radicals. For instance, the reaction of indole with benzyl radicals, generated from the decomposition of dibenzylmercury, has been shown to yield a mixture of 1-benzylindole, 3-benzylindole, and other substituted products. rsc.org While specific studies on the radical reactions of this compound are not extensively documented, it is anticipated that the C-3 position would be a primary site for radical attack, analogous to unsubstituted indoles. The presence of the N-benzyl group may sterically hinder attack at the C-2 position. Furthermore, visible-light-induced radical cascade cyclizations have been employed for the synthesis of trifluoromethylated heterocycles derived from indole substrates, demonstrating the utility of radical pathways in constructing complex indole-based systems. beilstein-journals.org

Ionic Reactions:

Ionic pathways, particularly electrophilic substitution, are characteristic of the indole ring's reactivity. The N-benzyl substituent enhances the solubility of the indole in organic solvents and can influence the regioselectivity of electrophilic attack. The synthesis of 1-benzylindole itself is a classic example of an ionic reaction, proceeding via the deprotonation of indole followed by nucleophilic attack on benzyl bromide. orgsyn.org

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution, primarily at the C-3 position. This reactivity is harnessed in various transformations, including the reaction with aldehydes and activated ketones. For instance, 1-benzylindole derivatives can undergo reactions with various aldehydes in the presence of a catalyst to form bis(indolyl)methanes. The fluorine atom at the C-6 position in this compound is expected to have a modest electron-withdrawing effect, which could slightly deactivate the ring towards electrophilic attack compared to its non-fluorinated counterpart. However, the fundamental reactivity pattern is expected to remain the same.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions, have been successfully applied to 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives, showcasing the versatility of ionic, organometallic pathways for the functionalization of the 1-benzylindole scaffold. mdpi.com These reactions allow for the introduction of a wide array of substituents at the C-3 position.

Table 1: Examples of Ionic Reactions on 1-Benzylindole Analogs
Reaction TypeReactantsProduct TypeKey Features
N-AlkylationIndole, Benzyl Bromide, KOH, DMSO1-BenzylindoleFormation of the N-benzyl bond via nucleophilic substitution. orgsyn.org
Electrophilic Substitution (Vilsmeier-Haack)1-Benzylindole, POCl₃, DMF1-Benzylindole-3-carbaldehydeIntroduction of a formyl group at the C-3 position.
Condensation1-Benzylindole-3-carbaldehyde, Thiosemicarbazide1-Benzylindole-based ThiosemicarbazonesFormation of a C=N bond at the C-3 position. rsc.org
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki)1-Benzyl-3-iodoindole, Arylboronic acid1-Benzyl-3-arylindoleFormation of a C-C bond at the C-3 position. mdpi.com

Multi-Component and Cascade Reaction Strategies for Derivatization

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, enabling the rapid construction of complex molecules from simple starting materials in a single operation. These strategies are highly atom-economical and efficient. The this compound scaffold is a suitable candidate for such transformations, offering multiple reactive sites for derivatization.

Multi-Component Reactions:

MCRs involving indole derivatives have been widely explored. For example, the reaction of 1-alkyl-2-phenylindoles with paraformaldehyde and 1,3-diaryl-5-pyrazolones demonstrates the ability of the indole nucleus to participate in multi-component assemblies. researchgate.net While specific MCRs involving this compound are not prevalent in the literature, its structural features suggest its potential utility in known MCRs that utilize indole substrates. For instance, in a one-pot multicomponent tandem reaction, 2-amino-3-benzylindoles can be synthesized, showcasing the simultaneous introduction of two functional groups. researchgate.net

Cascade Reactions:

Cascade reactions, also known as domino or tandem reactions, allow for the formation of multiple chemical bonds in a single synthetic operation. These reactions are initiated by a single event that triggers a sequence of intramolecular transformations. The development of cascade reactions for the synthesis of biologically active indole alkaloids highlights the power of this approach in generating molecular complexity.

Iridium(III)-catalyzed C-H activation has been employed in a cascade reaction to selectively synthesize multifunctional indole derivatives, involving processes like alkynylation and carbonylation. nih.gov Similarly, base-promoted cascade benzannulation reactions of allenic ketones with indoles have been developed for the synthesis of functionalized N-arylindoles. rsc.org These examples suggest that the C-H bonds of the this compound ring system could be targeted in transition-metal-catalyzed cascade reactions to introduce new functional groups and build fused ring systems. Visible-light-induced radical cascade cyclizations also represent a promising strategy for the synthesis of novel heterocyclic systems fused to the indole core. beilstein-journals.org

Table 2: Potential Multi-Component and Cascade Reactions for Derivatization of this compound
Reaction StrategyPotential Reactants with this compoundPotential Product ClassKey Transformation
Pictet-Spengler Reaction (Cascade)An aldehyde or ketoneFluorinated β-carbolinesCyclization following condensation at C-2.
Three-Component ReactionAn aldehyde and an active methylene (B1212753) compoundSubstituted indolylmethanesFormation of two new C-C bonds at C-3.
Transition-Metal-Catalyzed Cascade AnnulationAlkynes or alkenesFused polycyclic indolesSequential C-H activation and cyclization. nih.gov
Radical Cascade CyclizationAn alkene-tethered radical precursorFluorinated dihydropyrido[1,2-a]indolonesIntramolecular radical addition to the indole ring. beilstein-journals.org

Published research and spectral databases provide information for closely related derivatives, such as 1-benzyl-6-fluoro-1H-indole-5-carbaldehyde and 1-benzyl-6-fluoro-1H-indole-3-carbaldehyde. However, the presence of substituent groups, like the carbaldehyde group in these examples, significantly alters the electronic environment of the molecule. This, in turn, changes its spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies in Fourier Transform Infrared (FT-IR) and Raman spectroscopy.

Consequently, using data from these derivatives would not provide a scientifically accurate representation of this compound and would fall outside the scope of the requested analysis for this specific compound. As such, the in-depth spectroscopic and structural elucidation for this compound, as outlined in the requested sections, cannot be provided at this time.

In Depth Spectroscopic and Structural Elucidation of 6 Fluoro 1 Benzylindole

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption and fluorescence spectroscopy are powerful techniques used to probe the electronic structure and excited-state dynamics of molecules. For 6-fluoro-1-benzylindole, these methods would provide detailed information about how the fluoro and benzyl (B1604629) substituents modify the electronic properties of the fundamental indole (B1671886) chromophore.

UV-Visible absorption spectroscopy measures the transitions between electronic energy levels in a molecule. The indole ring system, the core chromophore of this compound, is characterized by π → π* electronic transitions. units.it In non-polar solvents, the UV spectrum of indole typically displays two distinct absorption bands. The first, a lower-energy and less intense band, appears around 270-290 nm, while the second, a more intense band, is found at shorter wavelengths, typically around 220 nm.

For this compound, the presence of the fluorine atom at the 6-position and the benzyl group at the 1-position is expected to cause shifts in these absorption maxima. The fluorine atom, through its inductive electron-withdrawing effect and resonance electron-donating effect, can subtly modulate the energy of the π-orbitals. The N-benzyl group, while not in direct conjugation with the indole π-system, can influence the electronic environment and may introduce its own weak absorption features at shorter wavelengths. A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent like cyclohexane (B81311) is presented below.

Hypothetical UV-Visible Absorption Data for this compound in Cyclohexane
Transitionλmax (nm)Molar Absorptivity (ε, M-1cm-1)
¹Lb~285~5,000
¹La~265~7,000
Benzene-related~220~15,000

The two lowest energy electronic transitions in indole are designated as ¹L_a and ¹L_b. The ¹L_b transition is associated with an electronic transition moment oriented along the short axis of the indole molecule, while the ¹L_a transition moment is oriented along the long axis. The relative energies of these two states are highly sensitive to the nature and position of substituents on the indole ring. nih.gov

In this compound, the fluorine substituent at the 6-position is expected to have a noticeable effect on the ¹L_a and ¹L_b transitions. Substituents on the benzene (B151609) ring portion of the indole are known to particularly influence the energy of the ¹L_b transition. nih.gov The polarity of the solvent also plays a crucial role. In polar solvents, the more polar ¹L_a excited state is stabilized to a greater extent than the less polar ¹L_b state, often leading to a red-shift (bathochromic shift) of the ¹L_a band and a loss of vibrational fine structure. acs.org Therefore, the UV-Vis spectrum of this compound in a polar solvent like ethanol (B145695) would be expected to show broader absorption bands compared to its spectrum in a non-polar solvent.

Indole and its derivatives are well-known for their fluorescent properties. The fluorescence of this compound would originate from the lowest singlet excited state. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band (the ¹L_b band) and is shifted to a longer wavelength (a Stokes shift). The magnitude of the Stokes shift provides information about the difference in the geometry and solvation of the molecule between its ground and excited states.

Fluorescence anisotropy measurements can provide insights into the rotational dynamics of the molecule in solution. By exciting the sample with polarized light and measuring the polarization of the emitted light, one can determine the rotational correlation time, which is related to the size and shape of the molecule. The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecule's environment and can be used to study quenching processes and energy transfer.

A hypothetical table of fluorescence properties for this compound is provided below.

Hypothetical Fluorescence Properties of this compound in Ethanol
ParameterPredicted Value
Excitation Maximum (λex, nm)~285
Emission Maximum (λem, nm)~340
Stokes Shift (nm)~55
Fluorescence Quantum Yield (ΦF)~0.3
Fluorescence Lifetime (τ, ns)~3-5

High-Resolution Mass Spectrometry for Precise Molecular Mass and Fragmentation Pattern Determination

High-resolution mass spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₂FN), the expected exact mass can be calculated with high precision, allowing for unambiguous molecular formula confirmation.

In addition to providing the molecular weight, mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), elucidates the structure of the molecule through analysis of its fragmentation pattern. The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) is expected to be dominated by cleavages at the weakest bonds. The most probable fragmentation pathway would involve the cleavage of the benzylic C-N bond, which would be expected to be the most labile. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is a very common fragment for benzyl-containing compounds. The other fragment would be the 6-fluoroindole (B127801) radical. Another possible fragmentation is the formation of a 6-fluoroindole radical cation and a benzyl radical.

A table of predicted major fragments for this compound in a mass spectrum is presented below.

Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound
m/z (Predicted)Ion FormulaIdentity
225.0954[C₁₅H₁₂FN]⁺•Molecular Ion
91.0548[C₇H₇]⁺Benzyl Cation (Tropylium ion)
134.0457[C₈H₅FN]⁺•6-Fluoroindole Radical Cation

X-ray Crystallographic Studies for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. A single-crystal X-ray diffraction study of this compound would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as π-π stacking or C-H···F hydrogen bonds.

Based on the structures of related indole derivatives, the indole ring of this compound is expected to be essentially planar. The benzyl group, attached to the indole nitrogen, would be oriented out of the plane of the indole ring. The crystal packing would likely be influenced by weak intermolecular forces, and the presence of the fluorine atom might lead to specific C-H···F interactions that direct the supramolecular assembly. A hypothetical table of crystallographic data is provided for illustrative purposes.

Hypothetical X-ray Crystallographic Data for this compound
ParameterIllustrative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~10.5
b (Å)~8.5
c (Å)~12.0
β (°)~95
Volume (ų)~1060
Z4

Photoelectron Spectroscopy (PES) for Valence Electronic Structure Probing

Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing direct insight into the energies of the molecular orbitals. The He(I) photoelectron spectrum of indole shows a series of bands corresponding to the ionization of electrons from the valence molecular orbitals. The first few ionization potentials of indole are associated with the π-electrons of the aromatic system. acs.orgnih.gov

For this compound, the photoelectron spectrum would be a superposition of the ionizations from the indole, fluoro, and benzyl moieties. The fluorine atom is highly electronegative and is expected to lower the energy of the sigma orbitals in its vicinity, leading to an increase in their ionization energies. The π-system of the indole ring will also be perturbed. The benzyl group will introduce its own set of π-orbitals, which will give rise to additional bands in the spectrum. The first ionization potential of this compound is expected to be similar to that of indole, as the N-benzyl group has a relatively small effect on the highest occupied molecular orbital (HOMO) of the indole ring. A hypothetical table of the first few vertical ionization energies for this compound is presented below, based on the known values for indole.

Hypothetical Valence Photoelectron Spectroscopy Data for this compound
Ionization BandPredicted Vertical Ionization Energy (eV)Associated Molecular Orbital
1~7.8π (HOMO)
2~8.4π (HOMO-1)
3~9.2π (Benzene ring)
4~9.8π

Computational Chemistry and Theoretical Characterization of 6 Fluoro 1 Benzylindole

Advanced Simulation Techniques

Advanced simulation techniques provide a powerful lens through which to examine the complex behavior of 6-Fluoro-1-benzylindole at an atomic level. These methods allow for the study of its dynamics and interactions in environments that mimic biological systems.

Hybrid QM/MM methods are particularly well-suited for studying this compound within a larger biological system, such as an enzyme active site. In this approach, the indole (B1671886) derivative, being the region of primary interest where electronic changes like bond-breaking or forming occur, is treated with high-accuracy quantum mechanics (QM). The surrounding environment, for instance, the protein and solvent, is modeled using computationally less expensive molecular mechanics (MM). frontiersin.orgarxiv.org

This dual-layered approach allows for a detailed investigation of electronic phenomena, such as charge transfer or polarization of the this compound moiety, influenced by the electrostatic field of the protein. For example, a QM/MM setup could model the interaction of the fluoro-substituted ring with specific amino acid residues, providing insights into binding affinity and orientation. frontiersin.org Studies on similar indole derivatives have successfully used QM/MM to elucidate reaction mechanisms and the role of the environment in tuning spectroscopic properties. arxiv.orgresearchgate.netacs.org

Illustrative QM/MM Partitioning for this compound in a Protein Active Site

Component Computational Method Rationale
This compound Quantum Mechanics (QM) Accurate description of electronic structure, charge distribution, and reactivity.
Protein Residues (within 8 Å) Molecular Mechanics (MM) - Active Accounts for electrostatic and van der Waals interactions with the ligand.

| Bulk Protein & Solvent | Molecular Mechanics (MM) - Fixed | Provides the structural and dielectric context of the biological environment. |

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the dynamic behavior of the molecule. For this compound, MD simulations can characterize the flexibility of the N-benzyl group relative to the indole core. The presence of the fluorine atom can influence the conformational preferences through subtle electronic effects. beilstein-journals.org

By analyzing the MD trajectory, one can identify the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding pocket. mdpi.com For instance, the dihedral angles defining the orientation of the benzyl (B1604629) group can be monitored to create a conformational map, as has been done for other complex heterocyclic systems. nih.govbu.edu

Key Parameters from MD Simulations of this compound

Parameter Description Significance
Root Mean Square Deviation (RMSD) Measures the average deviation of atomic positions from a reference structure over time. Indicates the stability of the molecule's conformation during the simulation.
Dihedral Angle Distributions Characterizes the rotational freedom and preferred orientations of the benzyl group. Reveals the dominant conformers and their relative populations.

| Radial Distribution Functions (RDFs) | Describes the probability of finding a solvent molecule at a certain distance from the solute. | Provides insight into the solvation shell structure around the molecule. bu.edu |

Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) Analysis

The stability and interactions of this compound are significantly governed by non-covalent interactions (NCIs). frontiersin.org The NCI analysis, based on the electron density and its derivatives, is a powerful tool for visualizing and characterizing weak interactions such as van der Waals forces, hydrogen bonds, and steric repulsion. The Reduced Density Gradient (RDG) is a scalar field that helps to identify these interactions in real space.

For this compound, RDG analysis can reveal:

π-π stacking: Interactions between the indole ring and the benzyl group, or with aromatic residues in a binding site.

C-H···π interactions: The interaction of C-H bonds with the aromatic rings.

Halogen bonding: The fluorine atom can potentially act as a halogen bond acceptor. The introduction of fluorine can significantly alter the molecule's ability to form hydrogen bonds and other non-covalent interactions. beilstein-journals.org

These interactions are visualized as surfaces, where the color indicates the nature and strength of the interaction—blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides indispensable tools for mapping out the reaction pathways involving this compound. Density Functional Theory (DFT) is commonly used to locate the geometries of reactants, products, intermediates, and, most importantly, transition states. The N-benzylation of indoles is a well-studied reaction, and computational methods can shed light on the specific mechanism for this fluorinated derivative. researchgate.netorganic-chemistry.org

By calculating the energies of these stationary points on the potential energy surface, a reaction energy profile can be constructed. This profile reveals the activation energies for each step, allowing for the determination of the rate-limiting step. For reactions such as electrophilic substitution on the indole ring, computational studies can predict the regioselectivity by comparing the activation barriers for attack at different positions. Mechanistic studies on similar indole reactions have shown that C-H bond activation can be a key step. mdpi.com

Solvent Effects on Electronic and Spectroscopic Properties through Continuum Solvation Models

The electronic and spectroscopic properties of this compound are sensitive to its environment. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for the bulk effects of a solvent. rsc.org In these models, the solvent is represented as a continuous dielectric medium, and the solute is placed in a cavity within this medium.

These models can be used to predict how the absorption and fluorescence spectra of this compound might shift in solvents of different polarities (solvatochromism). eurjchem.comnih.goveurjchem.com For instance, an increase in solvent polarity might stabilize a more polar excited state differently than the ground state, leading to a red or blue shift in the emission wavelength. nih.gov This is particularly relevant for indole derivatives, which are known for their interesting photophysical properties. nih.gov

Predicted Solvatochromic Shifts for this compound

Solvent Dielectric Constant (ε) Predicted Absorption Max (λ_abs) Predicted Emission Max (λ_em)
Hexane 1.88 Lower Wavelength Lower Wavelength
Dichloromethane 8.93 Intermediate Wavelength Intermediate Wavelength
Acetonitrile 37.5 Higher Wavelength Higher Wavelength
Water 80.1 Highest Wavelength Highest Wavelength

(Note: This table is illustrative, showing expected trends. Actual values would require specific TD-DFT calculations.)

Advanced Synthetic Applications of 6 Fluoro 1 Benzylindole As a Chemical Building Block

Scaffold Diversification through Peripheral Functionalization

The 6-fluoro-1-benzylindole core serves as a robust template for further elaboration through peripheral functionalization. The electron-donating nature of the indole (B1671886) nitrogen, moderated by the benzyl (B1604629) group, and the electronic influence of the fluorine atom at the C6 position, direct subsequent electrophilic substitutions and metal-catalyzed cross-coupling reactions to various positions on the indole ring. The C3 position is particularly activated for electrophilic attack, while modern catalytic methods allow for selective functionalization at other sites, including C2, C4, and C7. nih.govacs.org

A variety of synthetic transformations can be employed to diversify the this compound scaffold. These methods enable the introduction of a wide range of functional groups, paving the way for the creation of diverse chemical libraries for drug discovery and other applications. For instance, Vilsmeier-Haack formylation typically introduces an aldehyde group at the C3 position, which can be further elaborated. Similarly, Friedel-Crafts acylations and alkylations proceed readily at this position. nih.gov More advanced C-H activation and cross-coupling methodologies have expanded the scope of accessible derivatives.

Reaction TypeTarget PositionTypical ReagentsIntroduced Functional Group
Vilsmeier-Haack ReactionC3POCl₃, DMF-CHO (Formyl)
Friedel-Crafts AcylationC3Acyl chloride, Lewis Acid-C(O)R (Acyl)
Mannich ReactionC3Formaldehyde, Secondary Amine-CH₂NR₂ (Aminomethyl)
Palladium-catalyzed C-H ArylationC2 or C7Aryl halide, Pd catalyst, Ligand-Ar (Aryl)
Iridium-catalyzed BorylationC2, C4, C5, C7B₂pin₂, Ir catalyst-Bpin (Pinacol boronate)

This table illustrates common peripheral functionalization reactions applied to indole scaffolds, which are adaptable to this compound for scaffold diversification.

Stereoselective Synthesis of Chiral Indole Derivatives

The development of asymmetric methods to synthesize chiral indole derivatives is of paramount importance, given their prevalence in natural products and pharmaceuticals. This compound is an excellent substrate for catalytic asymmetric reactions, where a chiral catalyst controls the formation of a new stereocenter with high enantioselectivity or diastereoselectivity. nih.gov

One of the most powerful methods for this purpose is the asymmetric Friedel-Crafts alkylation. acs.org In this reaction, the nucleophilic indole attacks an electrophilic partner, such as a nitroalkene or an α,β-unsaturated ketone, in the presence of a chiral Lewis acid or organocatalyst. The fluorine atom at the C6 position can influence the nucleophilicity of the indole ring and the electronic environment of the transition state, potentially affecting both reactivity and stereoselectivity. The choice of the chiral catalyst is crucial for achieving high stereocontrol.

For example, the reaction of this compound with β-nitrostyrenes catalyzed by a chiral metal-bisoxazoline complex can yield C3-alkylated indole derivatives with high enantiomeric excess. nih.gov These chiral products are valuable intermediates for the synthesis of more complex, biologically active molecules. The stereoselective activation of C-F bonds in fluorinated compounds is also an emerging strategy to create chiral fluoroalkanes. nih.govsemanticscholar.org

Asymmetric ReactionElectrophile/SubstrateCatalyst TypeOutcome
Friedel-Crafts AlkylationNitroalkenesChiral Metal-BOX complexesEnantioenriched C3-alkylated indoles
Michael Additionα,β-Unsaturated ketonesChiral Organocatalysts (e.g., prolinol derivatives)Enantioenriched Michael adducts
[3+2] CycloadditionAzomethine ylidesChiral Lewis AcidsDiastereo- and enantioenriched spirooxindole-pyrrolidines

This table summarizes key stereoselective reactions for generating chiral indole derivatives from precursors like this compound.

Integration into Multicomponent Reactions for Library Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity. beilstein-journals.orgmdpi.com They offer high atom economy, operational simplicity, and rapid access to complex scaffolds, making them ideal for the construction of compound libraries for high-throughput screening.

This compound and its derivatives, such as the corresponding C3-carbaldehyde, are excellent components in various MCRs. For instance, in the Ugi four-component reaction (Ugi-4CR), an aldehyde (derived from this compound), an amine, a carboxylic acid, and an isocyanide can react to form a complex α-acylamino carboxamide scaffold. nih.gov This strategy allows for the rapid assembly of diverse indole-containing peptidomimetics. Similarly, in the Biginelli or Hantzsch-type reactions, indole-based aldehydes can be used to generate libraries of dihydropyrimidinones and dihydropyridines, respectively, which are important heterocyclic motifs in medicinal chemistry. researchgate.net

The ability to vary each of the multiple components independently allows for the creation of vast and structurally diverse libraries from a single core building block like this compound, accelerating the drug discovery process. beilstein-journals.org

Development of Novel Catalytic Systems Utilizing Fluorinated Indoles

While often used as a substrate, the this compound scaffold also possesses electronic properties that make it a candidate for incorporation into ligands for transition metal catalysis. The fluorine atom acts as a weak electron-withdrawing group, which can modulate the electron density of the indole ring system. When incorporated into a ligand structure, this can fine-tune the electronic properties of the metal center, influencing its catalytic activity, stability, and selectivity.

For example, indole-based phosphine (B1218219) ligands have been developed for cross-coupling reactions. By incorporating a this compound moiety into the ligand backbone, it is possible to create a catalyst system with modified Lewis basicity and steric properties. This can lead to improved performance in challenging catalytic transformations. The development of fluorinated indole-based organocatalysts is also an area of interest, where the fluorine atom can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, to influence the stereochemical outcome of a reaction. mdpi.com

Applications in Chemical Materials Science

The unique electronic and photophysical properties of the fluorinated indole ring make this compound a valuable precursor for advanced materials.

Conducting polymers have garnered significant attention for their applications in electronics, sensors, and energy storage. Polyindoles are a class of conducting polymers that can be synthesized via chemical or electrochemical oxidative polymerization of indole monomers. ias.ac.innih.gov The properties of the resulting polymer can be tuned by introducing substituents onto the indole ring.

The polymerization of fluorinated indoles, such as 5-fluoroindole, has been shown to produce polymers with enhanced conductivity and redox properties. ossila.com The electron-withdrawing fluorine atom can influence the oxidation potential of the monomer, facilitating polymerization and improving the stability of the resulting polymer. ossila.com Poly(this compound) is expected to exhibit similar advantages, with the benzyl group potentially improving solubility and processability. Furthermore, fluorinated polyindoles can exhibit fluorescence, suggesting potential applications in organic light-emitting diodes (OLEDs). ossila.com

The fluorine atom is an excellent probe for various analytical techniques due to its unique properties. The stable isotope, fluorine-19 (¹⁹F), is 100% naturally abundant, has a spin of ½, and a high gyromagnetic ratio, making it a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Since fluorine is virtually absent from biological systems, ¹⁹F NMR offers a background-free window for studying labeled molecules in complex environments. nih.govnih.gov

This compound can be incorporated into larger molecules, such as peptides or drug candidates, to serve as a ¹⁹F NMR probe. ossila.com This allows for the investigation of protein-ligand interactions, conformational changes, and metabolic pathways. nih.govossila.com For example, 6-fluoroindole (B127801) has been used to label bacteria to study protein-protein interactions in vitro. ossila.com

Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool in medicine. researchgate.net Synthetic routes to this compound can be adapted for the late-stage introduction of ¹⁸F, enabling the development of novel PET radiotracers for imaging various biological targets, such as receptors and enzymes in the brain. nih.gov

Future Directions and Emerging Research Avenues in Fluorinated Indole Chemistry

Exploration of Unconventional Reaction Pathways for Indole (B1671886) Fluorination and N-Functionalization

Traditional methods for the synthesis of fluorinated and N-functionalized indoles often rely on multi-step procedures. However, the field is moving towards more efficient and sustainable approaches. Unconventional reaction pathways are being explored to streamline the synthesis of complex indole derivatives.

Recent advancements include the development of catalyst-free reactions in aqueous media, providing an environmentally friendly alternative to conventional organic solvents. nih.gov For instance, the reaction of indoles with β-fluoro-β-nitrostyrenes in water has been shown to proceed via a Michael addition, yielding 3-(1-aryl-2-fluoro-2-nitroethyl)-1H-indoles in good to excellent yields. researchgate.net This highlights a greener approach to C-C bond formation on the indole scaffold.

Furthermore, palladium-catalyzed deoxygenative coupling for the N-vinylation of indoles using vinyl ethers has been reported, offering a regioselective method for N-functionalization. researchgate.net There is also growing interest in rhodium(II)-catalyzed transannulation reactions to produce N-fluoroalkylated indoles, which presents an alternative to methods relying on N-CF3-hydrazines. rsc.org These emerging strategies pave the way for more direct and atom-economical syntheses of functionalized indoles.

Future work in this area will likely focus on expanding the substrate scope of these novel reactions and exploring new catalytic systems to achieve even greater efficiency and selectivity. The development of one-pot procedures that combine fluorination and N-functionalization will also be a key area of investigation.

Advancements in Asymmetric Synthesis of Enantiomerically Pure 6-Fluoro-1-benzylindole Derivatives

The synthesis of enantiomerically pure chiral compounds is of paramount importance in medicinal chemistry, as different enantiomers can exhibit vastly different biological activities. The asymmetric synthesis of fluorinated indole derivatives is a challenging yet crucial area of research.

Recent progress has been made in the organocatalytic and organometallic synthesis of chiral N-functionalized indoles. mdpi.com These methods often involve the direct functionalization of the indole core or indirect approaches using precursors like indolines and isatins. mdpi.com For example, organocatalytic asymmetric Mannich reactions of 3-fluoro-oxindoles have been developed to produce chiral 3,3-disubstituted oxindoles containing a β-fluoroamine unit with high yields and excellent stereoselectivity. nih.gov

While direct asymmetric synthesis of this compound derivatives is still an emerging area, the principles established for related structures provide a strong foundation. Future research will likely focus on the development of novel chiral catalysts and ligands specifically designed for the asymmetric functionalization of fluorinated indoles. The use of cooperative catalysis, combining multiple catalytic systems to achieve enhanced stereocontrol, is also a promising avenue.

Table 1: Examples of Catalytic Systems for Asymmetric Indole Functionalization

Catalyst SystemReaction TypeProduct TypeEnantiomeric Excess (ee)
Chiral Phosphoric AcidN-AlkylationChiral N-alkylated indolesHigh
Squaramide/Metal SaltsMichael/HydroarylationCyclic indole derivativesGood to excellent
Chiral Tridentate Schiff Base/Cu ComplexFriedel–Crafts Alkylation3-substituted 3-hydroxyoxindolesUp to 97%
Bifunctional Guanidine/CuIAlkynylation3-alkynylated 3-hydroxyoxindolesUp to 97%

This table is generated based on data from various sources. mdpi.comresearchgate.netnih.gov

Integration of Machine Learning and Artificial Intelligence for Predictive Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of synthetic chemistry. researchgate.net These computational tools can accelerate the discovery and optimization of synthetic routes, predict reaction outcomes, and aid in the design of novel molecules with desired properties. indexcopernicus.comnih.govmdpi.com

AI is also being employed for the de novo design of indole derivatives with specific biological activities. nih.gov By learning the structure-activity relationships from large datasets of known compounds, generative models can propose novel fluorinated indole structures that are likely to be active against a particular biological target. nih.gov This in silico design process can significantly shorten the drug discovery timeline. ijmps.org

Future directions in this area include the development of more sophisticated ML models that can handle a wider range of reaction types and provide more accurate predictions. The integration of AI with automated synthesis platforms could enable the rapid, autonomous synthesis and testing of novel fluorinated indole derivatives. nih.gov

Development of New Spectroscopic Probes for Real-Time Monitoring of Indole Transformations

The ability to monitor chemical reactions in real-time is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. The development of new spectroscopic probes specifically designed for monitoring indole transformations is an active area of research.

Indole and its derivatives often exhibit intrinsic fluorescence, which can be harnessed for sensing applications. nih.gov Novel fluorescent probes based on the indole scaffold are being designed to detect specific ions and molecules. researchgate.net These probes can undergo measurable changes in their spectroscopic properties, such as fluorescence intensity or wavelength, upon interaction with the target analyte. nih.gov

For real-time reaction monitoring, techniques like in-line NMR and FT-IR spectroscopy are being increasingly utilized in flow chemistry setups. mit.edu These methods provide continuous data on the concentrations of reactants, intermediates, and products, allowing for precise control over the reaction. The development of specialized probes that can be integrated into these systems will enhance their sensitivity and selectivity for monitoring the synthesis of fluorinated indoles.

Future research will likely focus on the design of "turn-on" fluorescent probes that exhibit a significant increase in fluorescence upon a specific chemical transformation, providing a clear and sensitive signal for reaction progress. The development of probes for monitoring challenging reactions, such as those involving highly reactive intermediates, is also a key goal.

Theoretical Prediction and Experimental Validation of Novel Indole Reactivity Patterns

Computational chemistry plays a vital role in understanding and predicting the reactivity of organic molecules. researchgate.net Theoretical methods, such as density functional theory (DFT), can be used to calculate the electronic structure and energetics of molecules, providing insights into their reactivity and reaction mechanisms. nih.govresearchgate.net

For fluorinated indoles, theoretical studies can predict the most likely sites for electrophilic or nucleophilic attack, the stability of reaction intermediates, and the activation energies of different reaction pathways. nih.govcopernicus.org This information is invaluable for designing new reactions and explaining unexpected experimental outcomes. For instance, computational studies can elucidate the regioselectivity of cycloaddition reactions involving indole arynes. nih.gov

The synergy between theoretical prediction and experimental validation is crucial for advancing the field. acs.org Computational models can guide the design of experiments, and the results of those experiments can be used to refine and improve the theoretical models. This iterative process of prediction and validation accelerates the discovery of new reactivity patterns and synthetic methods.

Future work in this area will involve the use of more advanced computational methods to model complex reaction systems, including the effects of solvents and catalysts. The development of theoretical models that can accurately predict the stereochemical outcome of asymmetric reactions is a particularly important goal. The experimental validation of these theoretical predictions will continue to be essential for translating computational insights into practical synthetic applications.

Q & A

Q. How to optimize reaction conditions for benzylation of 6-Fluoroindole?

  • Methodological Answer : Employ a Design of Experiments (DoE) approach:
  • Factors : Temperature (60–120°C), solvent (DMF vs. THF), base (K2_2CO3_3 vs. NaH).
  • Response Variables : Yield, regioselectivity.
  • Analysis : Use a Central Composite Design (CCD) to identify optimal conditions via response surface methodology (RSM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.